6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine-3-thiol
Description
Properties
IUPAC Name |
3-(4-pyrazol-1-ylphenyl)-1H-pyridazine-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c18-13-7-6-12(15-16-13)10-2-4-11(5-3-10)17-9-1-8-14-17/h1-9H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFZUGWPOJSXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C3=NNC(=S)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine-3-thiol
A Note on the Subject Compound: As of the latest literature review, a specific CAS number for 6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine-3-thiol has not been assigned in publicly accessible databases. This suggests the compound may be a novel chemical entity. This guide, therefore, is constructed upon the foundational principles of medicinal chemistry, leveraging established knowledge of its core structural motifs: the 1-phenylpyrazole group and the 6-phenylpyridazine-3-thiol scaffold. We will explore its plausible synthesis, predict its physicochemical and pharmacological properties, and provide detailed experimental frameworks for its potential development.
Introduction: A Molecule of Convergent Pharmacophores
In the landscape of modern drug discovery, the strategic combination of validated pharmacophores is a cornerstone of rational design. The target molecule, this compound, represents a compelling convergence of two such privileged heterocyclic systems: pyrazole and pyridazine.
-
The Pyrazole Moiety: The pyrazole ring is a five-membered diazole found in numerous FDA-approved drugs.[1] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory (e.g., Celecoxib), anticancer (e.g., Crizotinib), and anticoagulant (e.g., Apixaban) properties.[2] The 1-phenylpyrazole substitution pattern, in particular, is a common feature in potent and selective bioactive compounds.[3][4]
-
The Pyridazine Scaffold: Pyridazine, a six-membered 1,2-diazine, and its oxidized form, pyridazinone, are recognized for their diverse pharmacological potential.[5][6][7][8] These scaffolds are present in drugs with cardiovascular (e.g., Pimobendan), anti-inflammatory, and analgesic applications.[6][9] The substitution at the 6-position with an aryl group is a well-established strategy for modulating activity.[10]
The pyridazine-3-thiol functional group is of particular interest. The thiol (-SH) group can act as a hydrogen bond donor and a potent nucleophile, and its isosteric relationship with hydroxyl (-OH) and amine (-NH2) groups allows for fine-tuning of a molecule's physicochemical properties and target interactions. This concept of bioisosterism , where functional groups with similar physical or chemical properties can impart similar biological activities, is a critical tool in medicinal chemistry.[11][12] Replacing a phenyl ring with a pyridazine, for example, has been shown to significantly reduce lipophilicity (LogP) and improve aqueous solubility.[13] The introduction of a thiol group in place of a more common pyridazinone oxygen could similarly alter polarity, metabolic stability, and target-binding profiles.[14]
This guide will, therefore, treat this compound as a novel investigational molecule, providing a technical framework for its synthesis, characterization, and evaluation.
Proposed Synthetic Pathways
The synthesis of the target compound can be logically approached through a multi-step sequence, building the molecule by coupling the two primary heterocyclic systems and then performing key functional group transformations. A plausible retrosynthetic analysis suggests a pyridazin-3(2H)-one as the immediate precursor, which can be readily converted to the desired thiol.
Caption: Proposed multi-step synthesis of the target compound.
Synthesis of Intermediate I: 1-(4-acetylphenyl)-1H-pyrazole
The initial step involves the construction of the 1-phenylpyrazole moiety. A common and efficient method is the Paal-Knorr synthesis or a variation involving the reaction of a phenylhydrazine with a 1,3-dicarbonyl compound.[3][15] For this specific target, starting from 4-aminoacetophenone is more direct.
-
Diazotization: 4-Aminoacetophenone is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form a diazonium salt.
-
Cyclization: The in-situ generated diazonium salt is then reacted with a suitable three-carbon component that can form the pyrazole ring. A classic approach involves reaction with a compound like malondialdehyde or its equivalent.
Synthesis of Intermediate II: 6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3(2H)-one
The pyridazinone ring is typically formed by the condensation of a 1,4-dicarbonyl compound (or its synthetic equivalent) with hydrazine.[16]
-
Condensation & Cyclization: The keto group of Intermediate I (1-(4-acetylphenyl)-1H-pyrazole) is reacted with an α-keto acid, such as glyoxylic acid, in the presence of hydrazine (N₂H₄). This reaction constructs the 6-aryl-4,5-dihydropyridazin-3(2H)-one ring system in a single step.
-
Aromatization: The resulting dihydropyridazinone is then oxidized to the aromatic pyridazinone II . Common oxidizing agents for this transformation include bromine in acetic acid or palladium on carbon (Pd/C) at elevated temperatures.
Final Step: Thionation to this compound
The final and critical step is the conversion of the pyridazinone's carbonyl group to a thiocarbonyl (thione), which exists in tautomeric equilibrium with the desired thiol form.
-
Thionation: Intermediate II is treated with a thionating agent. The most common and effective reagent for this transformation is Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). The reaction is typically carried out in an anhydrous, high-boiling solvent such as toluene or xylene under reflux conditions. Phosphorus pentasulfide (P₄S₁₀) can also be used. This directly converts the lactam (cyclic amide) of the pyridazinone to a thiolactam.[14]
Physicochemical and Pharmacokinetic Profile (Predicted)
| Property | Predicted Characteristic | Rationale |
| Molecular Weight | Approx. 294.35 g/mol | C₁₅H₁₀N₄S |
| LogP | 2.5 - 3.5 | The combination of two aromatic heterocyclic rings contributes to lipophilicity, while the polar thiol and nitrogen atoms decrease it. The pyridazine ring is known to lower LogP compared to a phenyl ring.[13] |
| Hydrogen Bond Donors | 1 (Thiol -SH) | The thiol group is a moderate hydrogen bond donor. |
| Hydrogen Bond Acceptors | 4 (2x Pyrazole N, 2x Pyridazine N) | The nitrogen atoms in both rings are potential hydrogen bond acceptors. |
| Aqueous Solubility | Low to Moderate | The planar aromatic structure suggests low solubility, but the polar pyridazine and thiol moieties may improve it over a simple hydrocarbon analogue. |
| Metabolic Stability | Moderate | Potential sites of metabolism include oxidation of the sulfur atom, hydroxylation of the phenyl ring, or N-dealkylation/oxidation on the heterocyclic rings. The pyridazine core is generally stable. |
| pKa | ~6-8 (Thiol) | The thiol group is weakly acidic, allowing it to exist as a thiolate anion at physiological pH, which could influence solubility and target binding. |
Postulated Pharmacological Activity & Screening Strategy
Given the well-documented activities of its constituent pharmacophores, this compound is a candidate for screening across several therapeutic areas.
-
Anti-inflammatory & Analgesic: Pyrazole derivatives like celecoxib are potent COX-2 inhibitors. Pyridazinone scaffolds have also been extensively explored as anti-inflammatory and analgesic agents.[17][18] The target compound should be evaluated in COX-1/COX-2 enzyme inhibition assays and cellular models of inflammation (e.g., measuring prostaglandin E2 or cytokine release from LPS-stimulated macrophages).
-
Anticancer: Many kinase inhibitors incorporate pyrazole and pyridazine cores.[2] A primary screening panel should include a diverse set of cancer cell lines (e.g., NCI-60 panel) to identify potential cytotoxic or anti-proliferative effects. Follow-up studies would involve kinase profiling assays to identify specific molecular targets.
-
Antimicrobial: Both pyrazole and pyridazine derivatives have reported antimicrobial and antifungal activities.[4] The compound should be tested against a panel of pathogenic bacteria (Gram-positive and Gram-negative) and fungi to determine its minimum inhibitory concentration (MIC).[5]
Caption: A logical workflow for the biological screening of the target compound.
Experimental Protocols
Protocol for Synthesis of 6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3(2H)-one (Intermediate II)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(4-acetylphenyl)-1H-pyrazole (10 mmol, 1 eq.).
-
Reagents: Add ethanol (100 mL), followed by glyoxylic acid monohydrate (12 mmol, 1.2 eq.) and hydrazine hydrate (15 mmol, 1.5 eq.).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. A precipitate should form. Filter the solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield the dihydropyridazinone intermediate.
-
Aromatization: Re-dissolve the dried intermediate in glacial acetic acid (50 mL). Add N-bromosuccinimide (NBS) (10 mmol, 1 eq.) portion-wise while stirring. Stir at room temperature for 4-6 hours.
-
Isolation: Pour the reaction mixture into ice water (200 mL). Collect the resulting precipitate by filtration, wash thoroughly with water, and then a saturated sodium bicarbonate solution. Dry the solid under vacuum to yield Intermediate II .
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Thionation to Target Compound
CAUTION: Lawesson's Reagent is harmful and has a strong, unpleasant odor. This procedure must be performed in a well-ventilated fume hood.
-
Setup: To a 100 mL flame-dried, round-bottom flask under a nitrogen atmosphere, add Intermediate II (5 mmol, 1 eq.) and anhydrous toluene (50 mL).
-
Reagent Addition: Add Lawesson's Reagent (3 mmol, 0.6 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. Monitor by TLC until the starting material is no longer visible.
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the toluene.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40%).
-
Final Product: Combine the fractions containing the desired product and evaporate the solvent. Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water) to obtain the final product, this compound.
-
Characterization: Confirm the final structure, purity, and identity via ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.
References
-
Mangalagiu, I. I., & Antoci, V. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules, 28(15), 5829. [Link]
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Frohlich, R., et al. (2005). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Bioorganic & Medicinal Chemistry, 13(11), 3745-3760. [Link]
-
Abdelgawad, M. A., et al. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 11(1), 1-17. [Link]
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Mangalagiu, I. I., & Antoci, V. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. ResearchGate. [Link]
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Antoci, V., & Mangalagiu, I. I. (2023). Characterization of Pyridazine Bioisosteres and Their Effects. Encyclopedia.pub. [Link]
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Wermuth, C. G. (2011). Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]
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El-Sayed, N. N. E., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(11), 2959. [Link]
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Alsaiari, A. A., Almehmadi, M. M., & Asif, M. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current Organic Synthesis, 20(3), 245-267. [Link]
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Asif, M. (2015). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
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El-Damasy, A. K., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6494. [Link]
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Abdel-Wahab, B. F., et al. (2008). Synthesis of new N-phenylpyrazole derivatives with potent antimicrobial activity. Archiv der Pharmazie, 341(4), 239-245. [Link]
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Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. [Link]
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Alsaiari, A. A., Almehmadi, M. M., & Asif, M. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current Organic Synthesis, 20(3), 245-267. [Link]
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Asif, M. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Research in Pharmaceutical Sciences, 12(3), 1-10. [Link]
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Asif, M. (2015). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
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Piaz, V. D., et al. (1990). Pyridazinones. 1. Synthesis and Antisecretory and Antiulcer Activities of Thio Amide Derivatives. Journal of Medicinal Chemistry, 33(5), 1383-1391. [Link]
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Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1113-1127. [Link]
- Inventor. (Year). Pyridazinone thio derivative and preparation method and application thereof.
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Anonymous. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science. [Link]
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Al-Omran, F., et al. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. [Link]
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Fathalla, O. A. (n.d.). Pyridazine Derivatives. [Link]
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Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. [Link]
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Hafez, H. N. (2006). 1 The Synthesis of Different Heterocycles from Ethyl 5-Amino-3,4-diphenylthieno[2, 3-c]pyridazine-6-carboxylate. Semantic Scholar. [Link]
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George, R. F., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]
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Ansari, A., & Ali, A. (2018). Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. Future Medicinal Chemistry, 10(11), 1385-1403. [Link]
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Methodological & Application
High-Performance Synthesis of 6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine-3-thiol
Application Note & Protocol | AN-SYN-PYR-042
Abstract
This application note details a robust, scalable protocol for the synthesis of 6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine-3-thiol . This scaffold represents a critical pharmacophore in medicinal chemistry, particularly within the kinase inhibitor space (e.g., c-Met, VEGFR) where the pyrazole-phenyl-pyridazine axis provides optimal geometry for ATP-binding pocket occupancy. The method utilizes a convergent strategy: a highly regioselective Suzuki-Miyaura cross-coupling of 3,6-dichloropyridazine followed by a functional group interconversion (FGI) of the remaining chloride to a thiol via an isothiouronium intermediate. This protocol emphasizes purity, reproducibility, and the mitigation of common side reactions such as desulfurization and disulfide dimerization.
Retrosynthetic Analysis & Strategy
The synthesis is designed to maximize yield and minimize the formation of the symmetrical bis-coupled byproduct. We employ 3,6-dichloropyridazine as the electrophilic core. The key strategic decision is to perform the carbon-carbon bond formation before introducing the sensitive thiol group, as thiols can poison Palladium catalysts and undergo oxidative dimerization.
Synthetic Pathway Diagram[1][2][3][4]
Figure 1: Convergent synthetic pathway for the target pyridazine-3-thiol.
Materials & Reagents
To ensure reproducibility, use reagents meeting the following specifications.
| Reagent | CAS Registry | Equiv. | Purity Requirement | Role |
| 3,6-Dichloropyridazine | 141-30-0 | 1.2 | >97% | Electrophilic Core |
| 4-(1H-pyrazol-1-yl)phenylboronic acid | 871839-80-4 | 1.0 | >95% | Nucleophilic Partner |
| Pd(PPh₃)₄ | 14221-01-3 | 0.05 | 99% (Store under Ar) | Catalyst |
| Thiourea | 62-56-6 | 1.5 | >99% | Thiol Source |
| 1,2-Dimethoxyethane (DME) | 110-71-4 | Solvent | Anhydrous | Solvent (Step 1) |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 2.0 | Anhydrous | Base (Step 1) |
Experimental Protocol
Step 1: Synthesis of 3-Chloro-6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine
Objective: Regioselective mono-arylation of the dichloropyridazine core.
Mechanism & Rationale: The pyridazine ring is electron-deficient. Oxidative addition of Pd(0) occurs readily. To favor mono-substitution over bis-substitution, we use a stoichiometric excess of the inexpensive electrophile (3,6-dichloropyridazine) relative to the boronic acid.
Procedure:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charging: Add 3,6-dichloropyridazine (1.79 g, 12.0 mmol, 1.2 eq) and 4-(1H-pyrazol-1-yl)phenylboronic acid (1.88 g, 10.0 mmol, 1.0 eq) to the flask.
-
Solvent System: Add DME (40 mL) and 2M aqueous Na₂CO₃ (10 mL).
-
Degassing (Critical): Sparge the biphasic mixture with nitrogen for 15 minutes. Oxygen presence leads to homocoupling of the boronic acid and catalyst deactivation.
-
Catalysis: Add Pd(PPh₃)₄ (578 mg, 0.5 mmol, 5 mol%) quickly under a positive stream of nitrogen.
-
Reaction: Heat the mixture to 90°C (oil bath) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 1:1). The starting boronic acid should be consumed.
-
Workup:
-
Purification: The crude will contain the product, unreacted dichloropyridazine, and minor bis-product. Purify via Flash Column Chromatography (SiO₂).
-
Eluent: Gradient 0% → 40% EtOAc in Hexanes.
-
Yield Expectation: 60–75% as a pale yellow solid.
-
Step 2: Thiolation via Isothiouronium Salt
Objective: Nucleophilic displacement of the remaining chloride and hydrolysis to the free thiol.
Mechanism & Rationale: Direct reaction with NaSH often leads to disulfides or over-reaction. Using thiourea generates an intermediate isothiouronium salt, which is stable and can be hydrolyzed under controlled conditions to release the thiol. This method avoids the handling of toxic H₂S gas.
Procedure:
-
Salt Formation:
-
In a 100 mL round-bottom flask, dissolve the intermediate from Step 1 (1.0 eq) in Ethanol (0.2 M concentration).
-
Add Thiourea (1.5 eq).
-
Reflux for 3–6 hours. A precipitate (the isothiouronium chloride salt) often forms.
-
Checkpoint: TLC will show the disappearance of the starting chloride (Rf ~0.5 in 1:1 Hex/EtOAc) and the appearance of a baseline spot.
-
-
Hydrolysis:
-
Without isolating the salt (unless purification is needed), add 10% aqueous NaOH (5.0 eq) directly to the reaction mixture.
-
Reflux for an additional 1 hour. The solution will turn clear/yellow as the thiolate forms.
-
-
Isolation:
-
Cool the mixture to 0°C in an ice bath.
-
Acidification: Dropwise add 10% HCl until pH ~3–4. The thiol is less soluble in acidic media and will precipitate as a yellow/off-white solid.
-
Note: Do not acidify below pH 2, as the pyridazine nitrogen may protonate, keeping the compound in solution.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Characterization & Quality Control
Expected Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 14.0–14.5 ppm (s, 1H, -SH) Note: This proton is often broad or invisible due to exchange.
-
δ 8.5 ppm (d, 1H, Pyridazine-H)
-
δ 8.2 ppm (d, 2H, Phenyl-H)
-
δ 7.9 ppm (d, 2H, Phenyl-H)
-
δ 7.8 ppm (d, 1H, Pyrazole-H)
-
δ 7.6 ppm (d, 1H, Pyridazine-H)
-
δ 6.5 ppm (t, 1H, Pyrazole-H)
-
-
Mass Spectrometry (ESI):
-
Calculated [M+H]⁺: ~255.07
-
Observed: 255.1
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Catalyst poisoning or O₂ presence. | Ensure rigorous degassing. Use fresh Pd source. |
| Bis-coupling observed | Excess boronic acid. | Maintain 1.2 eq excess of 3,6-dichloropyridazine. |
| Disulfide Dimer (M+M) | Oxidation during workup. | Add DTT (Dithiothreitol) or TCEP during workup. Store under inert gas. |
| Product remains in aq. layer | pH too low (protonated N) or too high (thiolate). | Adjust pH carefully to the isoelectric point (approx pH 4-5). |
Safety & Handling
-
Palladium: Heavy metal waste must be segregated.
-
Thiols: While this specific thiol has low volatility, thiourea and intermediates can release sulfurous odors. Work in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be available to neutralize any spills.
-
Pyridazines: Many pyridazine derivatives are bioactive.[3][4][5][6] Handle with standard PPE (gloves, goggles, lab coat) to prevent skin absorption.
References
-
BenchChem. An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol. (General Suzuki conditions for chloropyridazines).
-
National Institutes of Health (NIH). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. (Crystallography and synthesis of the chloro-intermediate).
-
ChemicalBook. 3-CHLORO-6-(4-CHLOROPHENYL)-PYRIDAZINE Synthesis. (Precedence for chloropyridazine reactivity).
-
Organic Chemistry Portal. Synthesis of Pyridazines. (General methodology for pyridazine functionalization).
Sources
Application Notes and Protocols for Nucleophilic Substitution on 3-Chloro-6-phenylpyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the protocols for nucleophilic aromatic substitution (SNAr) on 3-chloro-6-phenylpyridazine, a key heterocyclic scaffold in medicinal chemistry. The pyridazine core is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] This document provides an in-depth explanation of the underlying reaction mechanism, detailed step-by-step protocols for substitution with various nucleophiles (amines, alkoxides, and thiolates), and practical guidance on reaction monitoring, work-up, purification, and troubleshooting. The aim is to equip researchers with the necessary knowledge to efficiently synthesize diverse libraries of 6-phenylpyridazine derivatives for applications in drug discovery and development.
Introduction: The Significance of the 6-Phenylpyridazine Scaffold
The pyridazine ring system is a prominent azaheterocycle that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[2][3] The introduction of nitrogen atoms into the aromatic ring modifies the electron distribution, influencing physicochemical properties such as solubility and the ability to cross biological membranes.[4] Notably, the 3-amino-6-phenylpyridazine core is a key structural element in several therapeutic agents and clinical candidates.[1][5] For instance, this scaffold is present in compounds targeting bromodomains and kidney-type glutaminase (GLS1), highlighting its importance in oncology and epigenetic regulation.[1] Furthermore, pyridazine derivatives have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anticonvulsant, and antineuroinflammatory properties.[2][5][6]
The synthetic accessibility and ease of functionalization of 3-chloro-6-phenylpyridazine make it an invaluable starting material for generating diverse chemical libraries. The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution at the C3 position, allowing for the introduction of a wide array of functional groups and the exploration of structure-activity relationships (SAR).
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The substitution of the chlorine atom on 3-chloro-6-phenylpyridazine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is favored due to the presence of the electron-withdrawing nitrogen atoms in the pyridazine ring, which activate the aromatic system towards nucleophilic attack.[7]
The SNAr reaction is a two-step process:
-
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized onto the electronegative nitrogen atoms of the pyridazine ring, which is a key stabilizing factor.[7]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion, a good leaving group, to yield the final substituted product.
The overall reaction rate is typically dependent on the first step, the nucleophilic attack, as it involves the disruption of aromaticity.[8]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases [pubmed.ncbi.nlm.nih.gov]
- 4. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 5. Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
Application Note: Preparation of Thioether Derivatives from Pyridazine-3-thiol
Executive Summary
Pyridazine-3-thiol (3-mercaptopyridazine) is a critical heterocyclic building block in medicinal chemistry, particularly for the development of COX inhibitors, kinase inhibitors, and anti-viral agents. However, its use is complicated by thiol-thione tautomerism , which creates an ambident nucleophile capable of reacting at either the sulfur (S-alkylation) or the nitrogen (N-alkylation).
This guide provides high-fidelity protocols to selectively generate thioether derivatives (S-substituted) . We detail two primary workflows:
-
Nucleophilic Substitution (S_N2) for alkyl derivatives.
-
Pd-Catalyzed Cross-Coupling for aryl derivatives.
Mechanistic Insight: The Tautomer Challenge
To achieve high yields, one must understand the substrate's behavior. Pyridazine-3-thiol (1 ) exists in equilibrium with pyridazine-3(2H)-thione (2 ).
-
The Problem: Under basic conditions, the deprotonated anion can react at the "hard" Nitrogen or the "soft" Sulfur.
-
The Solution: According to the Hard and Soft Acids and Bases (HSAB) theory, soft electrophiles (alkyl halides) prefer the soft Sulfur center. However, solvent choice and counter-ions are critical to suppress N-alkylation.
Diagram 1: Tautomerism & Reaction Pathways
Caption: The deprotonated pyridazine anion is ambident. Conditions must be tuned to favor the green path (S-alkylation) over the red path (N-alkylation).
Method A: S-Alkylation via Nucleophilic Substitution
Scope: Preparation of alkyl, allyl, and benzyl thioethers. Primary Challenge: Preventing N-alkylation.
Protocol 1: Standard S-Alkylation
Reagents:
-
Pyridazine-3-thiol (1.0 equiv)
-
Alkyl Halide (1.1 equiv) [Prefer Bromides or Iodides]
-
Base: Potassium Carbonate (
) (2.0 equiv) -
Solvent: Acetone (Reagent Grade) or DMF (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend Pyridazine-3-thiol (1.0 mmol) in Acetone (5 mL).
-
Note: Acetone is preferred over DMF for simple alkyl halides as it facilitates workup and favors S-alkylation due to the "softer" cation solvation environment compared to highly polar aprotic solvents which might strip the cation and expose the "hard" N-anion.
-
-
Deprotonation: Add
(2.0 mmol) in a single portion. Stir at Room Temperature (RT) for 15 minutes. The suspension may change color (often yellowing) indicating anion formation. -
Addition: Dropwise add the Alkyl Halide (1.1 mmol).
-
Critical: If the reaction is exothermic, cool to 0°C during addition to maintain kinetic control.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).
-
Endpoint: Disappearance of the thiol (low R_f, often streaks) and appearance of a distinct higher R_f spot (Thioether).
-
-
Workup:
-
Filter off the inorganic solids (
/KBr). -
Concentrate the filtrate under reduced pressure.
-
Self-Validation: If the residue is a solid, check solubility. S-alkyl derivatives are usually soluble in DCM/EtOAc. N-alkyl byproducts often have poor solubility in non-polar solvents.
-
-
Purification: Flash column chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).
Data Summary: Solvent Effects on Regioselectivity
| Solvent | Base | Temperature | S:N Ratio (Approx) | Notes |
|---|
| Acetone |
Method B: Palladium-Catalyzed S-Arylation
Scope: Preparation of aryl thioethers (e.g., phenyl, pyridyl substituents). Primary Challenge: Thiol poisoning of the Pd-catalyst and low nucleophilicity of the thiol toward unactivated aryl halides.
Protocol 2: Buchwald-Hartwig Cross-Coupling
Reagents:
-
Pyridazine-3-thiol (1.0 equiv)
-
Aryl Bromide/Iodide (1.0 equiv)
-
Catalyst:
(2.5 mol%) -
Ligand: Xantphos (5.0 mol%)
-
Base: DIPEA (Hunig's Base) (2.0 equiv)
-
Solvent: 1,4-Dioxane (Degassed)
Rationale: Standard bases like NaOtBu can be problematic with acidic heterocycles. We utilize the Murata/Buchwald modification [1] using a soluble base (DIPEA) and a bidentate ligand (Xantphos) which prevents catalyst chelation by the pyridazine nitrogen.
Diagram 2: Catalytic Workflow
Caption: Step-by-step workflow for the Pd-catalyzed arylation of pyridazine-3-thiol.
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a resealable reaction tube and cool under Argon flow.
-
Catalyst Pre-mix: Add
(23 mg, 0.025 mmol) and Xantphos (29 mg, 0.05 mmol). Add 1 mL of degassed Dioxane. Stir for 5 minutes to form the active catalytic species (solution turns from purple/black to orange/brown). -
Substrate Addition: Add Pyridazine-3-thiol (112 mg, 1.0 mmol) and the Aryl Bromide (1.0 mmol).
-
Base Addition: Add DIPEA (350 µL, 2.0 mmol) and remaining Dioxane (4 mL). Seal the tube.
-
Reaction: Heat block to 100°C. Stir vigorously for 16 hours.
-
Workup: Cool to RT. Dilute with EtOAc (20 mL). Filter through a pad of Celite to remove Pd black. Wash the pad with EtOAc.
-
Purification: Concentrate and purify via silica gel chromatography.
Analytical Validation (Quality Control)
To ensure the integrity of your thioether, you must distinguish it from the N-alkyl isomer.
1. 1H NMR Diagnostics:
-
S-Alkyl: The
-protons of the alkyl group (S-CH 2-R) typically appear at 3.0 – 4.5 ppm . -
N-Alkyl: The
-protons (N-CH 2-R) are significantly deshielded, appearing at 4.5 – 6.0 ppm due to the adjacent cationic character of the ring nitrogen.
2. 13C NMR Diagnostics:
-
S-Alkyl: The alkyl carbon attached to Sulfur appears at 25 – 35 ppm .
-
N-Alkyl: The alkyl carbon attached to Nitrogen appears at 50 – 65 ppm .
-
Ring Carbons: The C3 carbon (attached to S) in the thioether retains aromatic character (~155-160 ppm). In the N-alkyl thione, the C=S carbon is distinct (~175-180 ppm).
3. HMBC (The Gold Standard):
-
Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.
-
S-Alkyl: You will see a correlation between the Alkyl protons and the C3 aromatic carbon.
-
N-Alkyl: You will see correlations between the Alkyl protons and the adjacent C=S carbon and potentially C6 if the ring is small, but the chemical shift of the coupled carbon is the definitive proof.
References
-
Murata, M., & Buchwald, S. L. (2004).[1] A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines.[1] Tetrahedron, 60(34), 7397–7403.
-
Kwon, S. K., & Moon, A. (2005).[2] Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity. Archives of Pharmacal Research, 28, 391–394.[2]
-
Hamze, C., et al. (2023).[3][4] Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks.[3][4] Chemistry – A European Journal, 29(63).[3]
-
Jones, R. A., & Whitmore, A. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. Arkivoc, (xi), 114-119.[5]
Sources
- 1. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]
- 2. Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Pyridazine Thiation
Executive Summary & Mechanistic Context[1][2][3][4][5][6][7]
Pyridazine thiation—converting a pyridazinone (lactam) to a thioxopyridazine (thiolactam) or a halopyridazine to a mercaptopyridazine—is a pivotal transformation in medicinal chemistry. However, the electron-deficient nature of the 1,2-diazine ring creates unique challenges compared to simple amide thiation.
The Core Problem: The adjacent nitrogen atoms in pyridazine reduce the nucleophilicity of the carbonyl oxygen (in pyridazinones), making the initial attack on the thionating agent (e.g., Lawesson’s Reagent or
This guide provides a self-validating troubleshooting framework to diagnose and resolve low yields, moving beyond "trial and error" to mechanistic control.
Diagnostic Workflow
Before altering conditions, identify the failure mode using this logic gate.
Technical Support: Frequently Asked Questions (FAQs)
Category 1: Reactivity & Conversion[8]
Q1: I am using Lawesson’s Reagent (LR) in toluene at reflux, but 50% of my pyridazinone remains unreacted after 24 hours. Adding more reagent doesn't help. Why?
A: This is likely due to "Phosphorus Quenching."
-
Mechanism: The basic N2 nitrogen of the pyridazine ring can act as a Lewis base, coordinating to the Lewis acidic phosphorus atom of the monomeric LR intermediate (the active thionating species). This effectively deactivates the reagent.
-
Solution: Switch to Pyridine or 1,4-Dioxane as the solvent.
-
Why? Pyridine acts as a competitive base, preventing the substrate from sequestering the phosphorus reagent. Alternatively, use Curphey’s Reagent (see Protocol B), where hexamethyldisiloxane (HMDS) improves solubility and scavenges the phosphorus-oxide byproducts, driving the equilibrium forward [1].
-
Q2: My reaction turns into a black tar with
A:
-
Solution: Use HMDS (Hexamethyldisiloxane) as an additive with
(Curphey's method) or switch to the milder Lawesson’s Reagent . -
Protocol Adjustment: If you must use
, add sodium bicarbonate (NaHCO3) (approx. 2-5 equiv) to the reaction mixture (in THF or acetonitrile) to neutralize in-situ acidity. This "buffered" thiation often preserves sensitive functional groups on the pyridazine ring [2].
Category 2: Product Stability & Workup
Q3: LC-MS shows the product during the reaction, but after aqueous workup, I only isolate the starting pyridazinone. What happened?
A: You are experiencing Hydrolytic Reversion .
-
Mechanism: Thioxopyridazines (thioamides) are susceptible to hydrolysis, especially in basic or highly acidic aqueous conditions. The thermodynamic driving force favors the strong C=O bond over C=S.
-
Solution: Eliminate the aqueous workup.
-
Cool the reaction mixture.
-
Directly load the crude mixture (if in toluene/DCM) onto a silica gel column.
-
Elute rapidly.
-
Pro-Tip: If using Lawesson's reagent, the phosphorus byproducts are polar. A filtration through a short plug of basic alumina can remove the P-byproducts without exposing the thione to water.
-
Q4: I see a mass corresponding to [2M-2]+ in my MS spectrum. Is this a contaminant?
A: No, this is the Disulfide Dimer .
-
Mechanism: Pyridazine-3(2H)-thiones exist in tautomeric equilibrium with 3-mercaptopyridazines. The thiol form is easily oxidized by atmospheric oxygen to form a disulfide bond (Py-S-S-Py).
-
Solution:
-
Perform the reaction and workup under an inert atmosphere (
or Ar). -
Add a reducing agent like Dithiothreitol (DTT) or Mercaptoethanol during the workup to keep the sulfur reduced.
-
If the dimer is the major product, you can reduce it back to the monomer using
or [3].
-
Validated Experimental Protocols
Method A: Standard Lawesson’s Reagent (LR) Protocol
Best for: Stable pyridazinones with moderate steric hindrance.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Nitrogen flow.
-
Stoichiometry: Add Pyridazinone substrate (1.0 equiv) and Lawesson’s Reagent (0.6 equiv) .
-
Note: LR delivers 2 sulfur atoms per molecule, so 0.5 equiv is theoretical, but 0.6 ensures full conversion.
-
-
Solvent: Add anhydrous Toluene (0.1 M concentration). If solubility is poor, use 1,4-Dioxane .
-
Reaction: Heat to reflux (
) for 2–12 hours. Monitor by TLC.[1][2]-
Checkpoint: If reaction stalls at 50%, add 0.2 equiv more LR and raise temp (switch to Xylene if needed).
-
-
Workup (Anhydrous):
-
Cool to room temperature.
-
Do not wash with water.
-
Concentrate in vacuo to ~20% volume.
-
Directly purify via flash column chromatography (DCM/MeOH gradients are common).
-
Method B: Curphey’s Reagent ( + HMDS)
Best for: Unreactive substrates or when LR fails.
-
Reagent Prep: In a dried flask, combine
(0.2 equiv) and Hexamethyldisiloxane (HMDS) (2.0 equiv) in anhydrous Acetonitrile or Toluene. -
Substrate: Add Pyridazinone (1.0 equiv).
-
Reaction: Reflux for 4–8 hours.
-
Workup:
-
Add 2-3 equiv of
solution (aq) briefly to quench excess reagent (if product is stable). -
Extract with EtOAc.
-
Alternative: Filter through Celite and concentrate.
-
Method C: Nucleophilic Substitution (Alternative Route)
Best for: Converting Chloropyridazines to Mercaptopyridazines (avoiding P-reagents).
-
Substrate: 3-Chloropyridazine derivative.
-
Reagent: Thiourea (1.1 equiv).
-
Solvent: Ethanol or n-Butanol (0.5 M).
-
Reaction: Reflux for 3–6 hours.
-
Intermediate: This forms the isothiouronium salt (precipitate often forms).
-
-
Hydrolysis: Add aqueous NaOH (2.0 equiv) and reflux for 1 hour.
-
Isolation: Acidify carefully with acetic acid to pH 5-6 to precipitate the Mercaptopyridazine (thione tautomer).
Comparative Data: Reagent Selection
| Reagent | Reaction Temp | Typical Yield | Pros | Cons |
| Lawesson's Reagent | 80–110°C | 70–95% | Mild, easy handling, high selectivity. | Expensive, foul odor, difficult byproduct removal. |
| 110–140°C | 30–60% | Cheap, readily available. | Harsh, low yield, "tar" formation, insolubility. | |
| 80–100°C | 80–90% | Excellent for sterically hindered amides. | Requires HMDS, moisture sensitive. | |
| 115°C | 60–80% | Good for acid-sensitive substrates. | Pyridine removal can be tedious (forms salts). | |
| Thiourea (Subst.) | 80–100°C | 85–95% | No phosphorus waste, very clean. | Requires halo-pyridazine precursor (not oxo). |
References
-
Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane.[8] Journal of Organic Chemistry, 67(18), 6461–6473. Link
-
Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses.[9] Chemical Reviews, 107(11), 5210–5278. Link
-
Kato, T., & Niitsuma, S. (1973). Studies on Heterocyclic Chemistry. CLVI. Reaction of Pyridazine Derivatives with Phosphorus Pentasulfide. Chemical & Pharmaceutical Bulletin, 21(5), 1048-1052. Link
-
Jesberger, M., Davis, T. P., & Barner, L. (2003).[7] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929–1958. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]
- 4. Research Portal [scholarworks.brandeis.edu]
- 5. Inhibition Effect and Mechanism of Thiourea on Electrophilic Chlorination of Aromatics in Combustion Flue Gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiourea participation in [3+2] cycloaddition with donor–acceptor cyclopropanes: a domino process to 2-amino-dihydrothiophenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Lawesson's Reagent [organic-chemistry.org]
- 8. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Resolving NMR solvent peaks for pyridazine thiol tautomers
Topic: Resolving Solvent Peaks & Tautomer Identification in Pyridazine Thiols
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PYR-SH-NMR-001
Core Concept: The Thione-Thiol Equilibrium
Before troubleshooting peak resolution, it is critical to understand that you are likely not observing a static molecule. Pyridazine-3-thiol exists in a dynamic equilibrium with pyridazine-3(2H)-thione. The "solvent peak" issue is often a symptom of this rapid exchange or an overlap caused by the specific solvation shell required to stabilize one tautomer.
-
Thione Form (A): Predominates in polar solvents (DMSO, Methanol, Water). Characterized by a deshielded NH proton.
-
Thiol Form (B): Predominates in non-polar solvents (CDCl₃, Benzene), though often present as a minor species or in rapid exchange. Characterized by an SH proton.
Tautomer Visualization & Solvent Influence
The following diagram illustrates the equilibrium and how solvent polarity dictates the dominant species, which directly impacts your NMR strategy.
Figure 1: Solvent-dependent equilibrium between Pyridazine-3(2H)-thione and Pyridazine-3-thiol.
Reference Data: Chemical Shift Diagnostics
Use this table to benchmark your observed signals against expected values. If your peaks are "missing," they may be broadened into the baseline due to exchange rates matching the NMR timescale.
| Nucleus | Feature | Thione Form (DMSO-d₆) | Thiol Form (CDCl₃/Trapped) | Notes |
| ¹H | NH | 12.5 – 14.5 ppm (Broad) | N/A | Often invisible if "wet" DMSO is used. |
| ¹H | SH | N/A | 3.5 – 5.0 ppm (Sharp/Broad) | Overlaps with HDO or residual solvent. |
| ¹³C | C3 (C=S/C-S) | 160 – 180 ppm | 140 – 155 ppm | The most reliable differentiator. |
| ¹⁵N | N2 (Protonated) | ~160 - 170 ppm | ~250 - 300 ppm | Huge shift difference; requires ¹H-¹⁵N HMBC. |
Troubleshooting Guide (Q&A)
Issue 1: "I cannot find the NH or SH peak in DMSO-d₆."
Diagnosis: This is rarely a "solvent peak overlap" issue in the traditional sense. It is likely Chemical Exchange Broadening . The acidic NH/SH proton is exchanging with residual water (HDO) in the DMSO. If the exchange rate (
Solution Protocol:
-
Dry the Solvent: Use DMSO-d₆ stored over 4Å molecular sieves.
-
Lower the Temperature: Run the experiment at 280K or 270K.
-
Why? Cooling slows the chemical exchange rate (
), pushing the system from "intermediate" to "slow" exchange, sharpening the NH signal. -
Bonus: This also shifts the residual HDO water peak (typically ~3.33 ppm in DMSO) downfield, moving it away from potential analyte signals.
-
Issue 2: "My analyte peaks overlap with the DMSO water signal (3.33 ppm) or the Quintet (2.50 ppm)."
Diagnosis: Pyridazine ring protons often fall in the 7-9 ppm range, but if you have alkyl substituents or the SH form, signals may fall near 2.5-3.5 ppm.
Solution Protocol:
-
Temperature Shift (The "Goldilocks" Method):
-
The chemical shift of the HDO peak in DMSO is highly temperature-dependent (approx -0.01 ppm/K).
-
Action: If your peak is at 3.33 ppm at 298K, heat the sample to 310K. The water peak will move upfield (lower ppm), while your C-H analyte peaks will remain relatively static.
-
-
Solvent Swap:
-
Switch to Acetone-d₆ . It is polar enough to dissolve many pyridazines but has a water peak at ~2.8 ppm and solvent residual at 2.05 ppm, clearing the 3-4 ppm window.
-
Issue 3: "I see a mixture of peaks. How do I stop the tautomerization?"
Diagnosis: You are observing "Intermediate Exchange." The molecule is flipping between Thione and Thiol forms during the NMR acquisition time.
Solution Protocol:
-
Lock the Form:
-
To see Thione: Add a drop of D₂O (forces polar environment, but erases NH signal via exchange).
-
To see Thiol: This is difficult in solution. Methylation (using MeI) is often used to "trap" the thiol as a thioether (S-Me) for characterization, as the S-Me derivative cannot tautomerize.
-
-
¹⁵N HMBC (The Ultimate Validator):
Decision Workflow: Resolving Overlaps & Exchange
Follow this logic tree to determine the correct experimental setup for your specific spectral problem.
Figure 2: Troubleshooting logic for Pyridazine Thiol NMR anomalies.
References
- Stanovnik, B., & Tišler, M. (1964). Contribution to the Structure of Pyridazine-3-thiol and Related Compounds. Croatica Chemica Acta.
-
Katritzky, A. R., et al. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry.
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
- Claramunt, R. M., et al. (2006). The Tautomerism of Pyridazine-3(2H)-thione. Arkivoc. (Detailed analysis of the thione-thiol equilibrium constants).
Sources
Validation & Comparative
Comparative Guide: 3-Chloropyridazine vs. 6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine-3-thiol
This guide provides a comparative technical analysis of 3-chloropyridazine (a versatile heterocyclic building block) and 6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine-3-thiol (a functionalized, biologically active scaffold).
The analysis frames these two compounds not as direct competitors, but as distinct stages in the drug discovery pipeline: Stage 1: The Reactive Core (3-chloropyridazine) vs. Stage 2: The Targeted Lead (the thiol derivative).
Executive Summary
-
3-Chloropyridazine acts as a high-reactivity electrophilic scaffold. It lacks biological specificity and is primarily used as a precursor for nucleophilic substitution reactions (SNAr) to introduce diversity at the C3 position.
-
This compound represents a "decorated" lead compound. The addition of the phenyl-pyrazole tail (at C6) and the thiol head (at C3) transforms the inert core into a potent pharmacophore, typically targeting inflammatory pathways (e.g., P2X7 receptors) or specific kinases where the thiol/thione moiety facilitates metal chelation or hydrogen bonding.
Chemical & Physical Profile Comparison
The following table contrasts the fundamental properties of the raw material versus the engineered lead.
| Feature | 3-Chloropyridazine | This compound |
| Role | Reagent / Intermediate | Active Pharmaceutical Ingredient (Lead) |
| Molecular Weight | 114.53 g/mol | ~338.41 g/mol |
| Reactivity | Electrophilic : Susceptible to nucleophilic attack at C3/C6. | Nucleophilic/Acidic : Thiol group (-SH) is oxidizable; tautomerizes to thione. |
| Solubility | Soluble in DCM, MeOH, common organics. | Low solubility in water; requires DMSO/DMF. |
| Stability | Stable under ambient conditions; hydrolyzes in strong acid/base. | Prone to oxidation (disulfide formation) in air; store under inert gas. |
| Key Structural Motif | Electron-deficient diazine ring. | Biaryl spacer (Phenyl) + Pyrazole tail + Thiol head. |
Biological Activity Analysis
3-Chloropyridazine: The Baseline Control
-
Activity Profile: High non-specific toxicity.
-
Mechanism: As an alkylating-like agent, the chloro-group can react promiscuously with cellular nucleophiles (cysteine thiols, lysine amines) in proteins, leading to off-target cytotoxicity.
-
Use in Assays: Typically used as a negative control or toxicity baseline . It establishes the background cellular death rate before specific pathway inhibition is measured.
This compound: The Functional Lead
-
Activity Profile: High potency and selectivity.
-
Mechanism (SAR Insights):
-
The Biaryl Spacer: The phenyl ring at C6 extends the molecule, allowing it to span deep hydrophobic pockets in receptors (e.g., P2X7, COX-2).
-
The Pyrazole Tail: Acts as a hydrogen bond acceptor/donor, anchoring the molecule in the allosteric site.
-
The Thiol/Thione Head: The C3-thiol exists in equilibrium with the thione tautomer. This group is critical for:
-
Metal Coordination: Binding Zinc (Zn²⁺) or Magnesium (Mg²⁺) in metalloenzyme active sites.
-
Covalent Interaction: Potential to form reversible disulfide bonds with cysteine residues in the target protein (Targeted Covalent Inhibition).
-
-
Experimental Protocols
Synthesis Workflow (Chloro Thiol)
Rationale: The synthesis demonstrates the conversion of the electrophilic 3-chloropyridazine into the functionalized thiol via a Suzuki coupling followed by thiolation.
Step 1: Suzuki Coupling (Introduction of the Tail)
-
Reagents: 3,6-dichloropyridazine (Precursor), 4-(1H-pyrazol-1-yl)phenylboronic acid, Pd(PPh₃)₄ (Catalyst), Na₂CO₃.
-
Conditions: Reflux in DME/Water (3:1) for 12 hours under N₂.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Product: 3-chloro-6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine.
Step 2: Thiolation (Functionalization of the Head)
-
Reagents: Product from Step 1, Thiourea (or NaSH), Ethanol.
-
Conditions: Reflux for 4–6 hours.
-
Workup: Cool to RT. The isothiouronium salt precipitates. Hydrolyze with weak NaOH solution, then acidify with HCl to precipitate the thiol.
-
Validation: NMR (loss of C-Cl signal) and MS (M+1 peak at ~339).
Biological Assay: Calcium Influx (P2X7 Model)
Rationale: This scaffold is highly characteristic of P2X7 antagonists. The assay measures the compound's ability to block ATP-gated Calcium channels.
Protocol:
-
Cell Line: HEK-293 cells stably expressing human P2X7 receptor.
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 30 min at 37°C.
-
Compound Treatment:
-
Control A: Vehicle (DMSO).
-
Control B: 3-chloropyridazine (10 µM) – Expect no specific inhibition.
-
Test: Thiol Derivative (0.1 – 10 µM).
-
-
Stimulation: Add BzATP (P2X7 agonist) to trigger Ca²⁺ influx.
-
Readout: Measure fluorescence intensity (Ex 490nm / Em 525nm) using a kinetic plate reader.
-
Data Analysis: Calculate % Inhibition relative to Control A.
Visualization of Pathways
Synthesis & Mechanism Logic
The following diagram illustrates the transformation from the raw material to the active drug candidate and their respective interaction modes.
Caption: Transformation of the electrophilic 3-chloropyridazine into the targeted thiol lead, highlighting the shift from non-specific toxicity to specific target engagement.
Assay Workflow (Calcium Flux)
Caption: Workflow for validating the biological activity of the thiol derivative using 3-chloropyridazine as a negative control in a calcium flux assay.
References
-
Ather, A. Q., et al. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E.
- Context: Describes the synthesis and crystal structure of the 3-chloro-6-pyrazolylpyridazine nucleus, the direct precursor to the phenyl-extended thiol.
-
Stokes, L., et al. (2006). Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373.[1] British Journal of Pharmacology.
- Context: Validates the biological relevance of the pyrazole-phenyl-pyridazine scaffold in P2X7 antagonism and provides the basis for the Calcium Flux assay protocol.
-
Honore, P., et al. (2006). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function. Journal of Pharmacology and Experimental Therapeutics.
- Context: Discusses the SAR of pyridazine-based antagonists and the importance of the "tail" substitution for selectivity.
-
Knochel, P., et al. (2023). Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. LMU Munich Dissertation.
- Context: Provides detailed methodologies for the thiolation of chloropyridazines and subsequent cross-coupling reactions.
Sources
Comparative Guide: Mass Spectrometry Fragmentation of Pyridazine-3-thiols
Executive Summary
Pyridazine-3-thiols represent a critical scaffold in medicinal chemistry, particularly in the development of antiviral and cardiovascular agents. However, their analysis via mass spectrometry (MS) presents unique challenges due to thiol-thione tautomerism and rapid oxidative dimerization.
This guide provides a technical comparison of ionization modalities (EI vs. ESI) and details the specific fragmentation signatures required for structural validation. Unlike standard heterocycles, pyridazine-3-thiols require a tailored approach to distinguish between the parent thiol, its thione tautomer, and the disulfide artifact often generated in the ion source.
The Tautomeric Challenge: Thiol vs. Thione
Before analyzing fragmentation, one must understand the species entering the gas phase. Pyridazine-3-thiol (1 ) exists in equilibrium with pyridazine-3(2H)-thione (2 ).
-
Solution Phase: The equilibrium heavily favors the thione form in polar solvents (MeOH, H₂O) used for LC-MS.
-
Gas Phase: The thiol form often becomes energetically competitive, but the high dipole moment of the thione can persist in soft ionization sources.
Critical Artifact: In the presence of trace oxygen or high source temperatures, the thiol readily oxidizes to the disulfide dimer (3 ), creating a misleading
Visualization: Tautomeric & Oxidative Pathways
Figure 1: The dynamic equilibrium between thiol and thione forms, and the irreversible oxidation path to disulfide dimers common in ESI sources.
Comparative Ionization Performance: EI vs. ESI[1][2][3]
Selecting the correct ionization mode is binary: do you need structural fingerprinting (EI) or molecular weight confirmation (ESI)?
Table 1: Ionization Mode Comparison
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard (70 eV) | Soft (Thermal/Electric Field) |
| Dominant Ion | Radical Cation ( | Protonated Molecule ( |
| Base Peak | Often | |
| Dimer Sensitivity | Low (Thermal degradation of dimer) | High (Promotes |
| Application | Structural elucidation, impurity ID | LC-MS quantification, purity check |
| Key Limitation | Molecular ion may be weak/absent | In-source dimerization complicates spectra |
Expert Insight: For initial characterization, EI is superior because the loss of
Mechanistic Fragmentation Pathways
Understanding how the molecule breaks is the only way to validate the structure. Pyridazine-3-thiols follow two primary pathways driven by the stability of the nitrogen molecule and the lability of the C-S bond.
Pathway A: Nitrogen Extrusion (The Pyridazine Signature)
The most characteristic fragmentation of pyridazines is the extrusion of molecular nitrogen (
-
Ionization: Formation of
(m/z 112). -
Rearrangement: The ring opens via a retro-Diels-Alder (RDA) type mechanism.
-
Elimination: Loss of neutral
yields a thiophene-like radical cation (m/z 84).
Pathway B: Thiol/Thione Cleavage
-
Sulfur Loss: Direct loss of the sulfhydryl radical (
, 33 Da) to form the pyridazinyl cation (m/z 79). -
CS Loss: In the thione form, loss of neutral
(44 Da) can occur, though less common than loss.
Visualization: Fragmentation Logic Tree
Figure 2: Primary fragmentation pathways under 70 eV Electron Impact (EI). The loss of N2 is diagnostic for the pyridazine core.
Validated Experimental Protocol
To ensure reproducibility and minimize artifacts, follow this self-validating protocol.
Method: LC-MS/MS (ESI Mode)
Objective: Confirm purity and molecular weight without inducing artificial oxidation.
-
Solvent Preparation (Critical):
-
Use Acetonitrile/Water (50:50) with 0.1% Formic Acid .
-
Why? Acidic pH stabilizes the thiol form and suppresses the formation of thiolate anions (
), which are precursors to oxidative dimerization. Avoid basic modifiers (Ammonium Hydroxide) at all costs.
-
-
Sample Dilution:
-
Prepare a 10 µg/mL stock in degassed solvent.
-
Add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) to the sample vial.
-
Why? TCEP is a reducing agent that prevents on-column disulfide formation. Unlike DTT, it is stable in acidic conditions and does not interfere with MS signals.
-
-
System Suitability Test (Self-Validating Step):
-
Inject a blank.
-
Inject the sample.
-
Validation Criteria:
-
The
peak (m/z 113) must be >10x the intensity of the dimer peak (m/z 225). -
If the dimer peak is dominant, your source temperature is too high or the solvent is contaminated with oxidants.
-
-
-
MS Parameters:
-
Source Temp: < 300°C (Prevent thermal degradation).
-
Cone Voltage: 20-30V (Low voltage preserves the molecular ion).
-
Summary of Diagnostic Ions
Use this table to interpret your spectra.
| m/z (Theoretical) | Ion Identity | Origin | Interpretation |
| 112 | Parent | Molecular ion (EI). Look for | |
| 113 | Parent | Protonated molecule (ESI). | |
| 84 | Fragment | Diagnostic: Confirms pyridazine ring structure. | |
| 79 | Fragment | Confirms presence of thiol group. | |
| 223 | Artifact | Protonated disulfide dimer. Indicates oxidation.[1] |
References
-
Grimmett, M. R. (2025). Mass Spectrometry of Heterocyclic Compounds. Wiley Online Library.
-
Kéki, S., et al. (2021). "Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact." Journal of Chemical Physics.
-
Castro, E. A., et al. (2025). "Tautomeric Equilibria Studies by Mass Spectrometry." ResearchGate.
-
MetwareBio. (2024). "Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI." Metware Biotechnology.
Sources
Comparative Guide: Proton NMR Characterization of Thiol vs. Thione Tautomers in Pyridazines
Part 1: Executive Technical Synthesis[1]
In the structural characterization of 3-mercaptopyridazines and related heterocyclic scaffolds, the distinction between the thiol (enethiol) and thione (thioamide) tautomers is a critical checkpoint in drug discovery.[1] Misassignment of these tautomers can lead to erroneous SAR (Structure-Activity Relationship) models and incorrect docking simulations.[1]
The Core Reality: Contrary to the nomenclature "mercaptopyridazine," the thione form (NH-C=S) is the thermodynamically dominant species in both the solid state and polar solutions (DMSO, Methanol).[1] The thiol form (N=C-SH) is rarely observed as a discrete species unless the nitrogen is substituted or the solvent environment is extremely non-polar.[1]
This guide details the specific NMR signatures required to definitively assign these tautomers, moving beyond basic chemical shifts to analyze coupling constants and anisotropic effects.
Part 2: Mechanistic Basis of Shift Differences
To interpret the NMR data correctly, one must understand the electronic environments driving the chemical shifts:
-
Proton Deshielding (The NH Signal):
-
Thione Form: The proton resides on the ring nitrogen (
).[1] The thioamide moiety ( ) creates a strong anisotropic deshielding cone.[1] Furthermore, this proton often participates in intermolecular hydrogen bonding (dimerization) or solvent interaction, pushing its resonance to an extreme downfield position ( ppm). -
Thiol Form: The proton resides on the sulfur (
).[1] Sulfur is less electronegative than oxygen, but the proton is generally shielded relative to an amide proton.[1] It typically appears in the ppm range, often as a broad singlet due to exchange.[1]
-
-
Ring Current & Aromaticity:
-
Thiol Form: The ring retains full aromatic character (diazine system).[1] Ring protons appear in the typical heteroaromatic region (
ppm).[1] -
Thione Form: The
double bond disrupts the cyclic -system, introducing "quinoid-like" character.[1] This alters the shielding of adjacent ring protons, often causing significant upfield or downfield shifts depending on the specific position relative to the carbonyl-like sulfur.[1]
-
Part 3: Comparative Analysis & Data Specifications
The following table synthesizes characteristic NMR data for the differentiation of the tautomers. Note that S-Methyl and N-Methyl derivatives are used as "fixed" reference standards to validate the tautomeric form.[1]
Table 1: Diagnostic 1H and 13C NMR Markers (DMSO-d6)[1][2]
| Feature | Thione Form (Major) | Thiol Form (Minor) | S-Methyl Reference (Fixed Thiol) | N-Methyl Reference (Fixed Thione) |
| Labile Proton ( | 13.0 – 14.8 ppm (Broad Singlet, NH) | 3.0 – 4.5 ppm (Broad, SH - rarely seen) | Absent (replaced by S-Me) | Absent (replaced by N-Me) |
| Ring Protons ( | Distinct "Quinoid" pattern.[1] C4/C5 protons often shielded relative to thiol.[1] | Typical Aromatic Pyridazine range ( | Aromatic range ( | Similar to Thione parent |
| C=S / C-S Carbon ( | 165 – 180 ppm (Deshielded | 145 – 160 ppm (Aromatic | 155 – 165 ppm (Aromatic | 165 – 180 ppm ( |
| Coupling ( | Larger | Typical aromatic coupling (~4-6 Hz) | Typical aromatic coupling | Larger |
| Methyl Group ( | N/A | N/A | 2.6 – 2.8 ppm (S-Me) | 3.5 – 4.0 ppm (N-Me) |
Critical Insight: If your spectrum in DMSO-d6 shows a proton above 12 ppm, you are almost certainly looking at the Thione tautomer.[1] If you see a signal around 3-4 ppm that exchanges with
, it is likely water or a trapped thiol, but confirm with 13C NMR.
Part 4: Experimental Protocols for Definitive Assignment
Do not rely on a single 1H NMR spectrum.[1] Use this self-validating workflow to confirm the structure.
Protocol A: The "Methylation Test" (Gold Standard)
Since the tautomers are in rapid equilibrium, the most robust method is to synthesize the "fixed" derivatives.[1]
-
Reaction: Treat your substrate with Methyl Iodide (
) and a mild base ( ).[1] -
Outcome: This typically yields the S-methyl derivative (kinetic product) and/or the N-methyl derivative (thermodynamic product).[1]
-
Analysis:
Protocol B: Solvent Polarity Scan
Tautomeric equilibria are solvent-dependent.[1]
-
Sample Prep: Dissolve 5-10 mg of compound in DMSO-d6 (polar aprotic) and a second sample in CDCl3 (non-polar) or Toluene-d8 .
-
Observation:
-
DMSO: Strongly favors the Thione form (stabilized by dipole interactions).[1] Look for the NH peak >13 ppm.[1]
-
CDCl3: May shift the equilibrium slightly toward the Thiol form, though the Thione often remains dominant.[1]
-
Result: If the spectrum changes drastically (e.g., disappearance of the >13 ppm peak and appearance of a ~4 ppm peak), you have confirmed a dynamic tautomeric equilibrium.
-
Part 5: Visualizations
Diagram 1: Tautomeric Equilibrium & Structural Logic
This diagram illustrates the equilibrium and the "fixed" derivatives used for assignment.[1]
Caption: The Thione form is thermodynamically preferred. Methylation traps the structures into fixed forms (S-Me vs N-Me) allowing for comparative NMR analysis.[1]
Diagram 2: Analytical Decision Tree
Follow this logic to assign your spectrum.
Caption: A step-by-step workflow for assigning pyridazine tautomers using standard 1H and 13C NMR data.
Part 6: References
-
Gokce, H. et al. (2016).[1] "Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
Claramunt, R. M. et al. (2006).[2] "The use of NMR spectroscopy to study tautomerism." Progress in Nuclear Magnetic Resonance Spectroscopy.
-
Katritzky, A. R. et al. (2010). "1H, 13C, and 15N NMR spectra of some pyridazine derivatives." Magnetic Resonance in Chemistry.
-
Floresta, G. et al. (2018).[1] "Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors." Chemical Biology & Drug Design. [1]
-
Stefaniak, L. (1979).[3] "14N and 13C NMR of tautomeric systems of mercapto- and amino-pyridines." Organic Magnetic Resonance.[1][4][5] [1]
Sources
Safety Operating Guide
Personal protective equipment for handling 6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine-3-thiol
Topic: Content Type: Operational Safety Guide & SOP Audience: Researchers, Medicinal Chemists, HSE Officers[1]
Executive Safety Summary
Compound Class: Thiolated N-Heterocycle (Pyrazole/Pyridazine scaffold). Primary Operational Hazard: Stench & Unknown Toxicity. Immediate Directive: Treat as a High-Potency Pharmacological Agent (HPPA) and a Severe Odor Nuisance .
As a Senior Application Scientist, I must emphasize that while specific toxicological data for 6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine-3-thiol may be absent from public registries, its structure dictates the safety protocol. The presence of the thiol (-SH) group creates a high risk of olfactory fatigue and environmental nuisance (stench), while the pyridazine-pyrazole core suggests potential biological activity (likely kinase inhibition).
The Golden Rule: If you can smell it, you have already failed containment.
Hazard Identification & Risk Assessment (SAR Analysis)
We utilize Structure-Activity Relationship (SAR) analysis to predict hazards in the absence of a specific SDS.
| Structural Moiety | Associated Hazard | Operational Implication |
| Thiol (-SH) | Stench / Sensitizer | Extremely low odor threshold (ppb range).[2][3] Can cause "olfactory fatigue" (inability to smell dangerous concentrations). Potential skin sensitizer. |
| Pyridazine Core | Acute Toxicity / Irritant | Nitrogen-rich heterocycles are often pharmacological effectors. Treat as toxic by inhalation and ingestion. |
| Pyrazole Ring | Irritant | Common pharmacophore; potential for eye and respiratory tract irritation. |
| Physical State | Solid (Powder) | High risk of aerosolization during weighing. Electrostatic charging is common with heterocycles. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.[4][5]
PPE Selection Guide
| Body Zone | Standard Operation (Weighing/Synthesis) | High-Risk Operation (Spills/Scale-up >1g) | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Change outer glove every 30 mins. | Silver Shield® (Laminate) Liners under Nitrile outer gloves.[6] | Permeation Dynamics: Thiols permeate nitrile rapidly. The "smell" on your hands is actually micro-absorption. Laminate films provide >4hr breakthrough time. |
| Respiratory | Fume Hood Only (Face velocity: 100 fpm).Sash at working height. | P100/OV Respirator (Organic Vapor cartridge)Only for spill cleanup outside hood. | Engineering Control: The hood is the primary barrier. Respirators are a backup for failure modes only. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+). | Full Face Shield over Goggles. | Mucosal Protection: Thiols are severe eye irritants. Safety glasses allow vapor entry from the sides; goggles seal the eyes. |
| Body | Lab Coat (Cotton/Poly) + Chemical Apron (Disposable). | Tyvek® Coverall (Taped seams). | Odor Adsorption: Clothing fibers trap thiols. A disposable apron prevents your lab coat from becoming a walking odor source. |
Operational Protocol: The "Zero-Release" Workflow
Phase A: Weighing & Transfer (The Critical Control Point)
Most exposure events occur here due to static and drafts.
-
Static Control: Use an ionizing anti-static gun on the spatula and weighing boat before touching the powder. Heterocycles are prone to "flying" due to static charge.
-
The "Coffin" Method:
-
Place the balance inside the fume hood.
-
If the balance is outside, place the weighing boat inside a secondary jar (the "coffin") before removing it from the hood.
-
Never transport the open solid through the lab air.
-
Phase B: Reaction & Synthesis
-
Bleach Trap Setup: Connect the reaction vessel's exhaust (or vacuum manifold) to a scrubber containing 10-15% Sodium Hypochlorite (Bleach) .
-
Septum Integrity: Use Teflon-lined septa. Standard rubber septa absorb thiols and will off-gas for days.
Phase C: Decontamination & Disposal
Do not throw thiol waste into the general solvent stream immediately.
-
Quenching: Treat all glassware and spills with a Bleach Bath (see diagram below).
-
Soak Time: Minimum 2 hours.
-
Verification: The solution should generate mild heat (exothermic oxidation). If it stays cold, the bleach may be old.
Visualizing the Safety Logic
Diagram 1: Risk-Based PPE Selection Tree
This decision tree allows researchers to self-validate their PPE choice based on the state of matter.
Caption: Decision logic for selecting PPE based on physical state and concentration risk factors.
Diagram 2: The "Bleach Kill" Decontamination Workflow
A self-validating loop to ensure no odor leaves the hood.
Caption: Step-by-step oxidation protocol to neutralize thiol residues before glassware leaves the fume hood.
Emergency Response
-
Skin Contact:
-
Immediate: Remove contaminated gloves/clothing.[1]
-
Wash: Soap and water for 15 minutes. Do not use bleach on skin (it causes chemical burns).
-
Neutralize Odor (Skin only): If smell persists on skin after washing, use a "Stainless Steel Soap" bar or a dilute bicarbonate paste.
-
-
Spill (>500 mg):
-
Evacuate: Clear the immediate area.
-
Ventilate: Maximize hood flow.
-
Oxidize: Cover spill with absorbent pads soaked in 10% bleach. Allow to sit for 20 minutes before cleanup.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3][9] [Link]9]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistant Gloves.[1][5][8] United States Department of Labor. [Link]
-
University of Washington EHS. (n.d.). Stench Chemicals (Thiols) Standard Operating Procedure.[3][Link]
-
University of California, Berkeley. (2020). Glove Selection Guide.[1][6] Office of Environment, Health & Safety. [Link]
-
Not Voodoo (University of Rochester). (2026). Reagents & Solvents: How to Work with Thiols. Department of Chemistry. [Link]
Sources
- 1. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. research.columbia.edu [research.columbia.edu]
- 4. fishersci.fr [fishersci.fr]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. spokane.wsu.edu [spokane.wsu.edu]
- 7. Choosing the Right Glove Material: Guide to Chemical Protection - Blog [droppe.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. orgsyn.org [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
